(S)-2-Amino-8-(benzyloxy)-8-oxooctanoic acid

Catalog No.
S1494672
CAS No.
116052-00-7
M.F
C15H21NO4
M. Wt
279.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-2-Amino-8-(benzyloxy)-8-oxooctanoic acid

CAS Number

116052-00-7

Product Name

(S)-2-Amino-8-(benzyloxy)-8-oxooctanoic acid

IUPAC Name

(2S)-2-amino-8-oxo-8-phenylmethoxyoctanoic acid

Molecular Formula

C15H21NO4

Molecular Weight

279.33 g/mol

InChI

InChI=1S/C15H21NO4/c16-13(15(18)19)9-5-2-6-10-14(17)20-11-12-7-3-1-4-8-12/h1,3-4,7-8,13H,2,5-6,9-11,16H2,(H,18,19)/t13-/m0/s1

InChI Key

LHSQENYNJGOZKR-ZDUSSCGKSA-N

SMILES

C1=CC=C(C=C1)COC(=O)CCCCCC(C(=O)O)N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CCCCCC(C(=O)O)N

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)CCCCC[C@@H](C(=O)O)N

Protein and Peptide Synthesis:

(S)-2-Amino-8-(benzyloxy)-8-oxooctanoic acid can be incorporated into peptides and proteins through solid-phase peptide synthesis (SPPS) . This technique allows researchers to create custom peptides with specific functionalities, including potential therapeutic applications.

Enzyme Inhibition:

The molecule has been studied as a potential inhibitor of certain enzymes, particularly those involved in amino acid metabolism. By inhibiting specific enzymes, researchers can gain insights into their function and potentially develop new therapeutic strategies for various diseases .

Neuroscience Research:

Some studies suggest that (S)-2-Amino-8-(benzyloxy)-8-oxooctanoic acid may have potential applications in neuroscience research. However, the specific mechanisms and its role in the nervous system are still under investigation .

(S)-2-Amino-8-(benzyloxy)-8-oxooctanoic acid is a non-proteinogenic amino acid characterized by its unique structure, which includes an amino group, a benzyloxy group, and a keto group. Its chemical formula is C15H21NO3C_{15}H_{21}NO_3 with a molecular weight of approximately 278.33 g/mol. The compound's CAS number is 116052-00-7, and it is also known by its MDL number MFCD00153480 . This compound has garnered attention in biochemical research due to its potential applications in drug development and as a biochemical probe.

Typical for amino acids and derivatives. Notably, the presence of the benzyloxy group allows for selective reactions such as:

  • Nucleophilic Substitution: The benzyloxy group can be replaced under certain conditions, facilitating the synthesis of derivatives.
  • Decarboxylation: Under acidic or basic conditions, the compound may undergo decarboxylation, leading to the formation of simpler amines.
  • Condensation Reactions: This compound can participate in condensation reactions with other amino acids or compounds to form peptides or other complex molecules .

Research indicates that (S)-2-Amino-8-(benzyloxy)-8-oxooctanoic acid exhibits significant biological activity. It has been studied for its potential role in modulating neurotransmitter systems and may have implications in neuropharmacology. The compound has shown promise in:

  • Neuroprotective Effects: Potentially protecting neurons from damage in various models of neurodegenerative diseases.
  • Antioxidant Activity: Exhibiting properties that may reduce oxidative stress in biological systems.

The synthesis of (S)-2-Amino-8-(benzyloxy)-8-oxooctanoic acid can be achieved through several methods:

  • Starting from Amino Acids: Utilizing existing amino acids as starting materials through functional group modifications.
  • Chemical Synthesis: Employing techniques such as:
    • Benzylic Oxidation: To introduce the benzyloxy group effectively.
    • Birch Reduction: For modifying aromatic compounds to achieve desired functionalities .
  • Enzymatic Methods: Utilizing specific enzymes to catalyze the formation of this compound from simpler substrates, enhancing specificity and yield.

(S)-2-Amino-8-(benzyloxy)-8-oxooctanoic acid finds applications primarily in research settings, including:

  • Biochemical Research: As a tool for studying metabolic pathways and enzyme activity.
  • Drug Development: Investigated for its potential use in creating new therapeutic agents targeting neurological conditions .
  • Chemical Probes: Used to explore interactions within biological systems due to its unique structural characteristics.

Interaction studies involving (S)-2-Amino-8-(benzyloxy)-8-oxooctanoic acid have focused on its binding affinity with various receptors and enzymes. These studies are crucial for understanding how this compound might influence biological pathways:

  • Receptor Binding Studies: Evaluating how well the compound interacts with neurotransmitter receptors.
  • Enzyme Inhibition Assays: Investigating its potential to inhibit or activate specific enzymes involved in metabolic processes.

Several compounds share structural or functional similarities with (S)-2-Amino-8-(benzyloxy)-8-oxooctanoic acid. Here are some notable examples:

Compound NameStructural FeaturesUnique Characteristics
2-Amino-8-hydroxyamino-octanoic acidHydroxylamine group instead of benzyloxyDifferent functional group affects reactivity
2-Amino-octanoic acidLacks the benzyloxy and keto groupsSimpler structure, fewer applications
(S)-2-Amino-8-(phenoxy)-8-oxooctanoic acidPhenoxy group instead of benzyloxyMay exhibit different biological activities

These compounds highlight the uniqueness of (S)-2-Amino-8-(benzyloxy)-8-oxooctanoic acid due to its specific functional groups and potential applications in research and pharmaceuticals.

XLogP3

-0.4

Dates

Modify: 2023-08-15

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